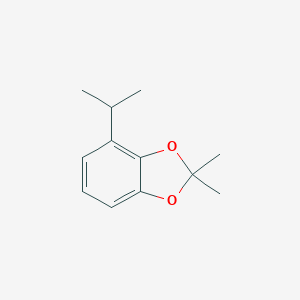
2,2-Dimethyl-4-isopropyl-1,3-benzodioxole
Vue d'ensemble
Description
“2,2-Dimethyl-4-isopropyl-1,3-benzodioxole” is a chemical compound with the molecular formula C12H16O2 and a molecular weight of 192.25 . It is also known as “2,2-Dimethyl-4-(1-methylethyl)-1,3-benzodioxole” and "Propofol Impurity L" .
Molecular Structure Analysis
The molecular structure of “2,2-Dimethyl-4-isopropyl-1,3-benzodioxole” consists of 12 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms . The exact structure can be found in the referenced databases .Physical And Chemical Properties Analysis
“2,2-Dimethyl-4-isopropyl-1,3-benzodioxole” has a predicted boiling point of 240.5±35.0 °C and a predicted density of 1.016±0.06 g/cm3 . It is slightly soluble in chloroform, ethyl acetate, and methanol . It is stored in an inert atmosphere, under -20°C .Applications De Recherche Scientifique
- Application Summary : This compound is used in the synthesis of 2,4-diisopropyl-5,5-dimethyl-1,3-dioxane . The process involves the acetalization reactions of isobutyraldehyde with 2,2,4-trimethyl-1,3-pentanediol (TMPD).
- Methods of Application : The reactions were carried out under mild conditions using four water-stable Brønsted-acidic task-specific ionic liquids as environmentally benign catalysts . The —COOH functionalized Brønsted acidic ionic liquid exhibited the most excellent catalytic performance under mild reaction conditions .
- Results or Outcomes : The process is highly effective and very selective . The —COOH functionalized Brønsted acidic ionic liquid could be conveniently separated from the product and easily recycled in subsequent runs .
- Application Summary : 2,2-Dimethyl-4-isopropyl-1,3-benzodioxole is used as a pharmaceutical secondary standard .
- Methods of Application : It is used in several analytical applications including but not limited to pharma release testing, pharma method development for qualitative and quantitative analyses, food and beverage quality control testing, and other calibration requirements .
- Results or Outcomes : The use of this compound as a standard can help ensure the accuracy and reliability of these tests .
Synthesis of 2,4-diisopropyl-5,5-dimethyl-1,3-dioxane
Pharmaceutical Secondary Standard
- Application Summary : 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate (TXIB), a related compound, is widely used in food packaging .
- Methods of Application : TXIB may be used as a plasticizer in the fabrication of highly plasticized polyvinyl chloride, crosslinked by gamma irradiation .
- Results or Outcomes : The use of this compound as a plasticizer can help improve the flexibility and durability of food packaging materials .
Plasticizer in Food Packaging
- Application Summary : This compound is known as Propofol Impurity L (EP), and it is used in the pharmaceutical industry .
- Methods of Application : It is used in the quality control and development of pharmaceuticals .
- Results or Outcomes : The use of this compound can help ensure the quality and safety of pharmaceutical products .
- Application Summary : Indole derivatives, which may include compounds similar to “2,2-Dimethyl-4-isopropyl-1,3-benzodioxole”, have been found to possess various biological activities .
- Methods of Application : These compounds are synthesized and tested for a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
- Results or Outcomes : The research has shown that indole derivatives have diverse biological activities and have potential for therapeutic applications .
Propofol Impurity
Indole Derivatives
Safety And Hazards
Propriétés
IUPAC Name |
2,2-dimethyl-4-propan-2-yl-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-8(2)9-6-5-7-10-11(9)14-12(3,4)13-10/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHDJXCHGRUOYCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2C(=CC=C1)OC(O2)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30173933 | |
| Record name | 2,2-Dimethyl-4-isopropyl-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30173933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-4-isopropyl-1,3-benzodioxole | |
CAS RN |
201166-22-5 | |
| Record name | 2,2-Dimethyl-4-isopropyl-1,3-benzodioxole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201166225 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Dimethyl-4-isopropyl-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30173933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-DIMETHYL-4-ISOPROPYL-1,3-BENZODIOXOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IA7O19V7ZY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(7,7-Dimethylbicyclo[4.1.0]hept-2-en-3-yl)methanol](/img/structure/B24095.png)



![[6-(4-Imidazol-1-yl-phenoxy)-hexyl]-dimethyl-amine](/img/structure/B24110.png)







